![molecular formula C12H17NO3 B2645246 4-[苄基(甲基)氨基]-3-羟基丁酸 CAS No. 1548471-02-8](/img/structure/B2645246.png)

4-[苄基(甲基)氨基]-3-羟基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

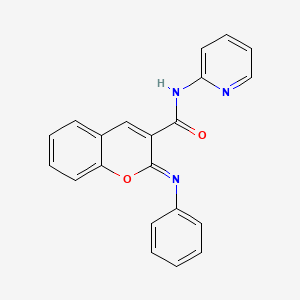

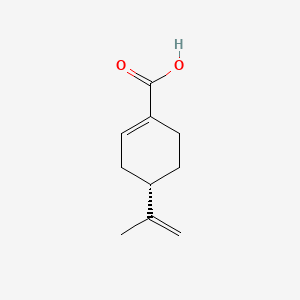

“4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid” is a complex organic compound. It contains a benzyl group, a methylamino group, and a hydroxybutanoic acid group . It can be used as a starting material to synthesize other organic compounds .

Synthesis Analysis

The synthesis of this compound could involve several steps. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Benzylic amines can be synthesized by amination (arylation) of aromatic aldehydes . Amines can also be alkylated by reaction with a primary alkyl halide . The synthesis of 4- { N - [1- (4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester has been reported .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzyl group, a methylamino group, and a hydroxybutanoic acid group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

This compound, being a diazonium salt, can be shock-sensitive and decompose violently with heating . It is usually not isolated, but is instead used as intermediates for organic syntheses . Many diazonium salts are susceptible to displacement reactions by various substrates, generating nitrogen gas (N2) as a by-product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as molecular weight and linear formula have been reported .科学研究应用

Suzuki–Miyaura Coupling Reagent

- Role of 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reactivity and functional group tolerance make it a versatile choice for constructing complex molecules .

Antitumor Activity

- Discovery : Researchers synthesized tetracyclic benzofuranocoumarin analogs containing this compound. These analogs significantly inhibited the proliferation of tumor cell lines (MDA MB 231, HeLa, and TCC-SUP) by targeting CYP2A6 .

AChE Inhibition for Alzheimer’s Disease

- Evidence : AChE (acetylcholinesterase) inhibition is crucial for treating Alzheimer’s disease (AD). The compound shows promising AChE inhibitory activity, with a K value comparable to that of tacrine (TAC), a known AD treatment .

Benzylic Oxidation to Carboxylic Acid

作用机制

The mechanism of action of this compound would depend on its specific use. For example, in peptide chemistry, the protection of amino acid reactive functionalities including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus is an essential strategy .

安全和危害

未来方向

属性

IUPAC Name |

4-[benzyl(methyl)amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13(9-11(14)7-12(15)16)8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAWWCUFJGWHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645164.png)

![2-Chloro-N-[(1-ethyltriazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2645166.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)

![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)

![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)

![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)

![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)